

# E804 dosage and administration in mouse models

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## Compound of Interest

Compound Name: *Indirubin Derivative E804*

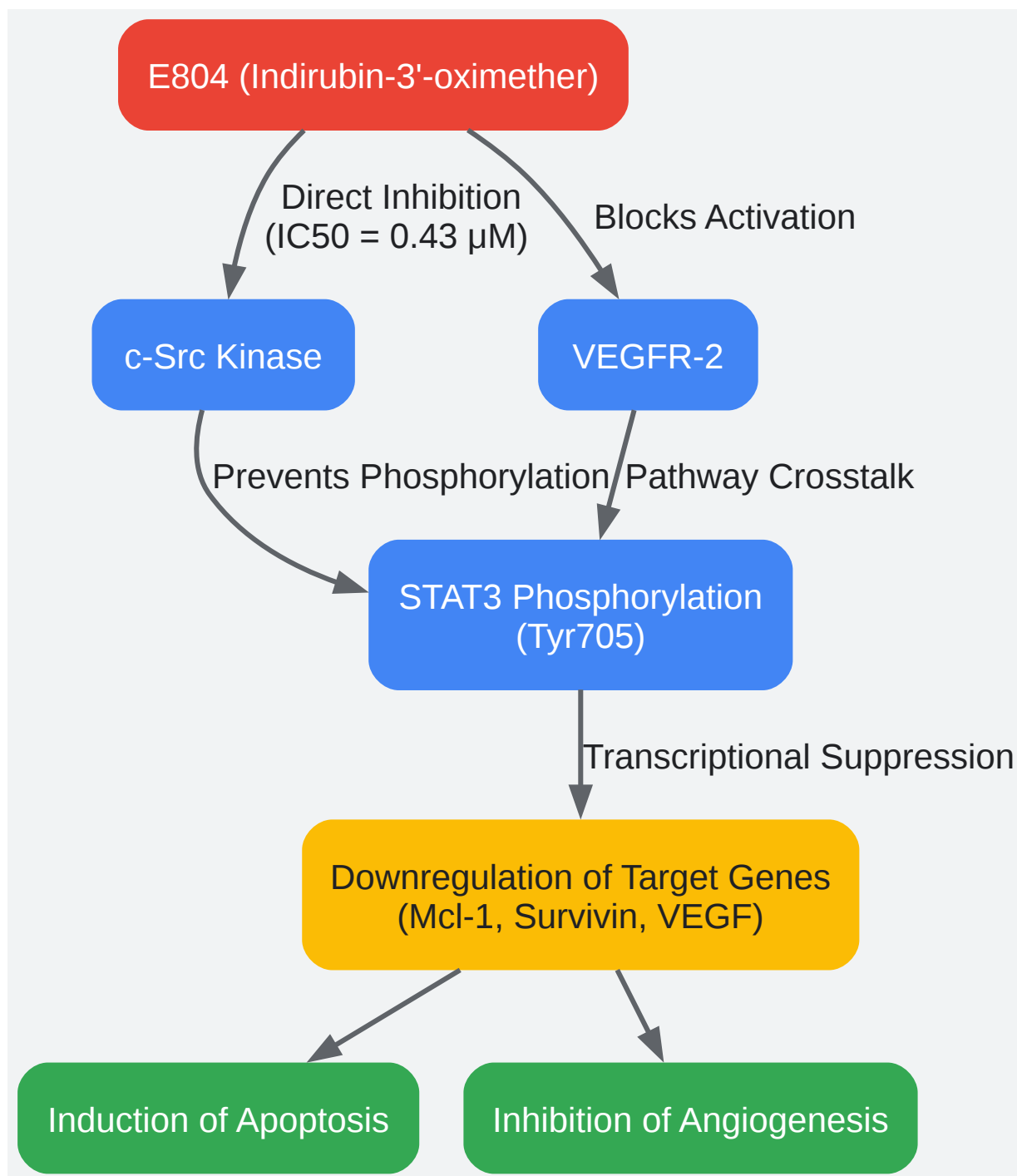
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E804 (Indirubin-3'-oximether) Administration in Mouse Models: Formulation, Dosing, and Pharmacodynamic Validation

## Mechanistic Rationale and Target Biology

E804 (Indirubin-3'-(2,3-dihydroxypropyl)-oximether) is a semi-synthetic, water-soluble derivative of the natural bis-indole indirubin. In preclinical oncology and immunology, E804 is deployed primarily as a potent ATP-competitive inhibitor of c-Src kinase (IC<sub>50</sub> = 0.43 μM) and a direct suppressor of STAT3 phosphorylation (Tyr705) [1](#). By blocking the upstream c-Src and VEGFR-2 pathways, E804 downregulates anti-apoptotic proteins (Mcl-1, Survivin) and pro-angiogenic factors (VEGF), making it highly effective against solid tumors and leukemic xenografts [2](#). Furthermore, it modulates macrophage polarization by suppressing LPS-induced iNOS, COX-2, and IL-6 expression [[3](#)]([1](#)).



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Figure 1: Mechanistic pathway of E804-mediated anti-tumor and anti-angiogenic activity.

# Physicochemical Constraints & Formulation Engineering

Despite the addition of a hydrophilic dihydroxypropyl side chain, E804 retains a high lipophilicity ( $a\text{LogP} \approx 3.54$ ) and exhibits poor aqueous solubility [4](#). Administering E804 in standard PBS causes immediate precipitation, leading to fatal microembolisms in mice or complete loss of bioavailability. To circumvent this, researchers must utilize multi-component co-solvent systems or Self-Emulsifying Drug Delivery Systems (SEDDS) to maintain the compound in the aqueous micellar phase.

## In Vivo Administration Protocols

### Protocol A: Intraperitoneal (IP) Delivery for Systemic Xenografts

- Objective: Achieve systemic distribution for disseminated or subcutaneous xenografts (e.g., MV4-11 leukemia) [\[\[5\]\]\(\)](#).
- Causality: The combination of PEG300 and Tween-80 creates a stable microemulsion that prevents the hydrophobic indirubin core from crashing out of solution upon contact with the aqueous peritoneal fluid [\[\[6\]\]\(\)](#).
- Step-by-Step Methodology:
  - Stock Preparation: Dissolve E804 powder in 100% anhydrous DMSO to a concentration of 20.8 mg/mL. Vortex until completely clear.
  - Co-Solvent Addition: To prepare 1 mL of working solution, transfer 100  $\mu\text{L}$  of the DMSO stock into a sterile tube. Add 400  $\mu\text{L}$  of PEG300. Vortex vigorously for 30 seconds.
  - Surfactant Stabilization: Add 50  $\mu\text{L}$  of Tween-80. Pipette up and down to ensure the viscous surfactant is fully integrated.
  - Aqueous Dilution: Slowly add 450  $\mu\text{L}$  of sterile Saline (0.9% NaCl) dropwise while continuously vortexing. The final solution (2.08 mg/mL) must be clear and free of particulates.

- Administration: Inject IP at a dose of 5–10 mg/kg/day using a 27G needle.
- Self-Validating System: Harvest peripheral blood mononuclear cells (PBMCs) 12 hours post-injection. Perform a Western blot for p-STAT3 (Tyr705). A >50% reduction relative to vehicle-treated controls confirms successful systemic absorption and target engagement.

## Protocol B: Intratumoral (IT) Injection for Syngeneic Solid Tumors

- Objective: Maximize local anti-angiogenic effects while minimizing hepatic first-pass metabolism in models like CT-26 colon carcinoma [2](#).
- Causality: Direct IT injection bypasses the rapid systemic clearance typical of indirubin derivatives, maintaining high local concentrations necessary to inhibit VEGFR-2 phosphorylation on tumor-associated endothelial cells.
- Step-by-Step Methodology:
  - Tumor Establishment: Subcutaneously inoculate BALB/c mice with CT-26 cells. Wait until tumors reach a palpable volume of ~100 mm<sup>3</sup>.
  - Formulation: Prepare E804 in a localized vehicle (e.g., PBS containing 5% DMSO). Ensure the injection volume does not exceed 50 µL to prevent tumor rupture.
  - Administration: Insert a 29G insulin syringe into the center of the tumor mass. Inject slowly. Repeat daily for 15 days.
- Self-Validating System: Resect the tumor on day 20. Perform immunohistochemistry (IHC) for CD31. A valid IT protocol will yield a statistically significant decrease in CD31+ microvessel density and a concurrent increase in TUNEL+ apoptotic cells compared to the contralateral control [2](#).

## Protocol C: Oral Gavage (PO) using SEDDS

- Objective: Non-invasive administration for long-term pharmacokinetic or efficacy studies [4](#).
- Causality: Formulating E804 in a Medium-Chain SEDDS (e.g., 33% Capmul MCM, 45.5% Solutol HS 15, 15% Tween 80, 5% PEG 400) ensures the drug remains in an aqueous

micellar phase within the harsh pH of the GI tract, facilitating lymphatic absorption and preventing precipitation.

- Step-by-Step Methodology:
  - Lipid Mixing: Combine the lipid and surfactant excipients using a magnetic stirrer at 37°C until homogenous.
  - Drug Loading: Add E804 powder to achieve a 1.5% (w/w) loading concentration. Stir until completely dissolved.
  - Administration: Administer via oral gavage at an E804 equivalent dose of 50 mg/kg body weight.
- Self-Validating System: Prior to in vivo use, perform an in vitro lipolysis assay using pancreatic lipase (800 U/mL) at pH 6.5. The formulation is validated if >50% of E804 remains in the aqueous micellar phase after 60 minutes [\[\[4\]\]\(\)](#).

## Quantitative Data Summary

Model	Administration Route	Dosage & Frequency	Vehicle Formulation	Key Pharmacodynamic Outcomes
CT-26 Colon Carcinoma (Syngeneic)	Intratumoral (IT)	Daily x 15 days	PBS + 5% DMSO	Tumor volume reduced (1576 mm <sup>3</sup> to 798 mm <sup>3</sup> ); Decreased CD31+ density <a href="#">2</a>
MV4-11 Leukemia (Xenograft)	Intraperitoneal (IP)	5–10 mg/kg/day	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	Suppressed tumor growth; No significant body weight loss <a href="#">[[5]]()</a>
Pharmacokinetic Model (Wistar Rats/Mice)	Oral Gavage (PO)	50 mg/kg (Single Dose)	SEDDS (Medium-chain triglycerides, Solutol HS 15)	Enhanced systemic bioavailability; Tmax shortened <a href="#">4</a>

## References

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